molecular formula C17H21F3N2O4 B2620149 N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 2185590-74-1

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2620149
CAS No.: 2185590-74-1
M. Wt: 374.36
InChI Key: GDFRDPNLYTUSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with a unique structure that combines a cyclopentyl group, a hydroxyethoxy group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclopentyl and trifluoromethylphenyl intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(fluoromethyl)phenyl]ethanediamide
  • N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(chloromethyl)phenyl]ethanediamide
  • N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(bromomethyl)phenyl]ethanediamide

Uniqueness

The presence of the trifluoromethyl group in N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide distinguishes it from similar compounds. This group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and drug design.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O4/c18-17(19,20)12-3-5-13(6-4-12)22-15(25)14(24)21-11-16(26-10-9-23)7-1-2-8-16/h3-6,23H,1-2,7-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFRDPNLYTUSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.